(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone

Antimicrobial resistance Gram-positive bacteria MIC determination

This 4-fluorophenyl piperazine-thiazole building block (CAS 1171153-65-3, ≥95% purity) is a structurally distinct scaffold for medicinal chemistry SAR campaigns. Unlike its 3-fluorobenzoyl regioisomer and ethanone homolog, its 4-fluorobenzoyl terminus and cyclopropylthiazole linker ensure precise target engagement in antibacterial (S. aureus MIC 32 µg/mL), anti-inflammatory (50% edema reduction at 100 mg/kg), and kinase inhibition programs. Its modular architecture — independently modifiable piperazine, thiazole, and benzoyl moieties — accelerates parallel library synthesis. Sourcing the exact isomer preserves SAR fidelity and avoids confounded biological readouts. Contact for bulk or custom synthesis inquiries.

Molecular Formula C18H20FN3OS
Molecular Weight 345.44
CAS No. 1171153-65-3
Cat. No. B2983295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone
CAS1171153-65-3
Molecular FormulaC18H20FN3OS
Molecular Weight345.44
Structural Identifiers
SMILESC1CC1C2=CSC(=N2)CN3CCN(CC3)C(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C18H20FN3OS/c19-15-5-3-14(4-6-15)18(23)22-9-7-21(8-10-22)11-17-20-16(12-24-17)13-1-2-13/h3-6,12-13H,1-2,7-11H2
InChIKeyHDMVPDOHTKCFLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Characterization of (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone (CAS 1171153-65-3) as a Differentiated Thiazole-Piperazine Research Scaffold


(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone (CAS 1171153-65-3) is a synthetic small molecule belonging to the thiazole-piperazine chemotype, characterized by a 4-fluorophenyl methanone group appended to a piperazine ring that is N-substituted with a 4-cyclopropylthiazol-2-ylmethyl moiety. Its molecular formula is C₁₈H₂₀FN₃OS with a molecular weight of 345.44 g/mol, and its canonical SMILES is C1CC1C2=CSC(=N2)CN3CCN(CC3)C(=O)C4=CC=C(C=C4)F [1]. The compound is commercially available as a research-grade building block (typical purity ≥95%) and has been investigated in early-stage antibacterial and anti-inflammatory contexts, with reported minimum inhibitory concentration (MIC) data against Staphylococcus aureus and in vivo paw edema reduction in animal models . Its structural architecture—combining a cyclopropylthiazole, a piperazine linker, and a 4-fluorobenzoyl terminus—distinguishes it from simpler piperazine-methanone analogs and positions it as a versatile intermediate for medicinal chemistry optimization campaigns.

Why Generic Thiazole-Piperazine Compounds Cannot Substitute for (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone (CAS 1171153-65-3) in Target-Focused Research


Thiazole-piperazine derivatives exhibit broad pharmacological profiles, but even subtle structural variations—such as the position of the fluorine substituent on the benzoyl ring or the nature of the heterocyclic methylene linker—can drastically alter target engagement, selectivity, and pharmacokinetic behavior. For instance, the 4-fluorobenzoyl isomer (CAS 1171153-65-3) displays distinct electronic and steric properties compared to its 3-fluorobenzoyl regioisomer (CAS 1173098-45-7) and its ethanone homolog (CAS 1105223-15-1), which replaces the methanone carbonyl with a methylene-extended linker . These differences preclude simple interchangeability in structure-activity relationship (SAR) studies, where precise spatial orientation of the fluorophenyl group governs binding affinity to targets such as cyclin-dependent kinase 9 (CDK9) and bacterial cell division proteins . Consequently, researchers optimizing lead series for antimicrobial, anti-inflammatory, or kinase inhibition applications must source the exact compound to maintain SAR fidelity and avoid confounded biological readouts.

Quantitative Differentiation Evidence for (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone (CAS 1171153-65-3) Versus Closest Structural Analogs


Antibacterial Potency Against Staphylococcus aureus: Direct MIC Comparison with 3-Fluorophenyl Regioisomer

The 4-fluorophenyl isomer (CAS 1171153-65-3) demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus in broth microdilution assays . In contrast, the 3-fluorophenyl regioisomer (CAS 1173098-45-7) exhibited no detectable antibacterial activity (MIC > 256 µg/mL) under identical assay conditions . This ~8-fold or greater difference in potency underscores the critical role of fluorine substitution position in governing antibacterial pharmacophore interactions.

Antimicrobial resistance Gram-positive bacteria MIC determination

Anti-Inflammatory Efficacy in Carrageenan-Induced Paw Edema Model: Cross-Study Comparison with Indomethacin Baseline

In a carrageenan-induced rat paw edema model, oral administration of CAS 1171153-65-3 at 100 mg/kg reduced paw swelling by approximately 50% relative to vehicle-treated controls . By cross-study comparison, the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin at 10 mg/kg typically achieves 55–65% edema reduction in the same model [1]. Although potency is lower than indomethacin on a mg/kg basis, the compound's concomitant reduction in TNF-α and IL-6 levels suggests a mechanism orthogonal to cyclooxygenase inhibition, which may offer complementary anti-inflammatory strategies.

Inflammation in vivo pharmacology cytokine modulation

Structural Differentiation from Ethanone Homolog: Impact on CDK9 Inhibitory Potential

The methanone carbonyl in CAS 1171153-65-3 forms a conjugated amide bond with the piperazine nitrogen, establishing a planar geometry that is critical for ATP-competitive kinase binding. The ethanone homolog (CAS 1105223-15-1) inserts a methylene spacer between the carbonyl and the 4-fluorophenyl ring, increasing conformational flexibility and altering hydrogen-bonding distance to the hinge region of CDK9 . While direct CDK9 IC₅₀ data for CAS 1171153-65-3 are not publicly available, a closely related thiazole-piperazine methanone analog (CAS 1215462-74-0) has been reported to inhibit CDK9 with IC₅₀ values in the low nanomolar range . Computational docking studies predict that the ethanone homolog would lose critical hinge-binding interactions, resulting in a >10-fold potency loss [1].

Kinase inhibition CDK9 structure-activity relationship

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Capacity Versus Des-Fluoro Analog

The presence of the 4-fluorophenyl group in CAS 1171153-65-3 increases calculated logP (cLogP) by approximately 0.5–0.7 log units compared to the des-fluoro phenyl analog (CAS 1105223-50-4), as computed by PubChem's XLogP3 algorithm [1]. Additionally, the fluorine atom serves as a weak hydrogen bond acceptor, which can modulate target binding and metabolic stability without substantially increasing molecular weight [2]. These physicochemical differences translate into measurable impacts on permeability and microsomal stability across the series, making the fluorinated compound the preferred choice when balancing potency and ADME properties.

Lipophilicity ADME properties drug-likeness

Validated Application Scenarios for (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone (CAS 1171153-65-3) in Medicinal Chemistry and Chemical Biology


Antibacterial Hit-to-Lead Optimization Targeting Gram-Positive Pathogens

The compound's demonstrated MIC of 32 µg/mL against S. aureus , combined with its structural modularity (piperazine, thiazole, and benzoyl moieties independently modifiable), makes it an attractive starting point for medicinal chemistry campaigns aimed at optimizing potency, spectrum, and pharmaceutical properties against drug-resistant Gram-positive bacteria.

Anti-Inflammatory Tool Compound for Cytokine Pathway Deconvolution

With in vivo efficacy (50% edema reduction at 100 mg/kg) and suppression of TNF-α and IL-6 levels , this compound can serve as a chemical probe to dissect cytokine-driven inflammatory signaling pathways, particularly in models where cyclooxygenase inhibition is not the desired mode of action.

CDK9 Kinase Inhibitor Scaffold for Oncology Drug Discovery

Based on class-level evidence that closely related thiazole-piperazine methanones exhibit low nanomolar CDK9 IC₅₀ values , this compound's conjugated amide architecture is predicted to maintain critical hinge-binding interactions. It is suitable as a core scaffold for structure-based design of selective CDK9 inhibitors for hematological and solid tumor indications.

Chemical Biology Building Block for Focused Compound Library Synthesis

Owing to its 4-fluorobenzoyl and cyclopropylthiazole functional handles, the compound is a versatile intermediate for parallel synthesis of diverse analog libraries. Its commercial availability at research-grade purity (≥95%) supports rapid SAR exploration without the need for de novo synthetic route development [1].

Quote Request

Request a Quote for (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.